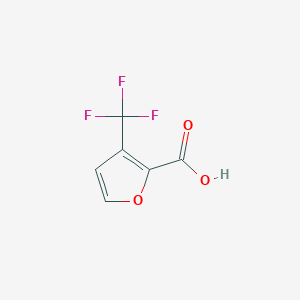

3-(trifluoromethyl)furan-2-carboxylic acid

Descripción

BenchChem offers high-quality 3-(trifluoromethyl)furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(trifluoromethyl)furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(trifluoromethyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O3/c7-6(8,9)3-1-2-12-4(3)5(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHHESHPNFBRGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Reactivity and Synthetic Utility of 3-(Trifluoromethyl)furan-2-carboxylic Acid: A Comprehensive Guide

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. Among fluorinated heterocycles, 3-(trifluoromethyl)furan-2-carboxylic acid (CAS No. 1211526-87-2) serves as a highly specialized and valuable building block[1]. While 2[2], the unique substitution pattern of this specific acid presents distinct synthetic challenges. This whitepaper provides an in-depth mechanistic analysis of its reactivity and outlines self-validating experimental protocols for its functionalization.

Electronic and Steric Architecture

To predict and control the reactivity of 3-(trifluoromethyl)furan-2-carboxylic acid, one must understand the synergistic electronic effects of its substituents.

Typically, the3[3]. However, this specific scaffold is fundamentally altered:

-

The C3-Trifluoromethyl Group: Exerts a profound inductive electron-withdrawing effect (-I), severely depleting the electron density of the adjacent C2 and C4 carbons.

-

The C2-Carboxylic Acid: Exerts both inductive (-I) and resonance (-M) withdrawing effects, further draining electron density from the conjugated system.

Mechanistic Consequence: The dual-EWG (electron-withdrawing group) nature of this molecule transforms the normally electron-rich furan into a highly deactivated, electron-deficient core[4]. Because C2 and C3 are occupied, and C4 is sterically hindered and electronically deactivated by the adjacent -CF3 group, C5 remains the only viable site for ring functionalization [5].

Core Reactivity Pathways

Carboxylic Acid Derivatization (C2)

The C2-COOH is the most accessible reactive handle. Due to the strong -I effect of the adjacent -CF3 group, the pKa of this acid is lower than that of unsubstituted 2-furoic acid. This makes the resulting carboxylate less nucleophilic, necessitating highly efficient coupling reagents (like HATU) to drive amidation or esterification forward.

Electrophilic Aromatic Substitution (C5)

Because of the profound electronic deactivation, standard Electrophilic Aromatic Substitution (EAS) conditions (e.g., mild bromination with NBS) often fail. Functionalization at C5 requires forcing conditions, such as the use of elemental halogens paired with strong Lewis acids to generate highly reactive electrophiles.

Directed Lithiation (C5)

To circumvent the sluggish EAS reactivity,5[5]. The C5 proton is rendered relatively acidic by the combined EWG effects and the inductive stabilization provided by the adjacent furan oxygen.

Reactivity pathways of 3-(trifluoromethyl)furan-2-carboxylic acid based on electronic distribution.

Self-Validating Experimental Methodologies

The following protocols are designed with built-in validation checkpoints to ensure causality and reproducibility in the lab.

Protocol A: HATU-Mediated Amidation at C2

Causality Rationale: HATU is selected over EDC/HOBt because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, overcoming the diminished nucleophilicity of the electron-deficient furan-2-carboxylate.

-

Reagent Preparation: Dissolve 3-(trifluoromethyl)furan-2-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Note: Anhydrous conditions are critical to prevent premature hydrolysis of the active ester.

-

Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

-

Validation Checkpoint 1: Quench a 5 µL aliquot in methanol; LC-MS should confirm the quantitative formation of the methyl ester intermediate.

-

-

Nucleophilic Addition: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir for 2 hours at room temperature.

-

Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar starting acid spot ( Rf ~0.1) must be fully consumed and replaced by a less polar amide spot ( Rf ~0.4–0.6).

-

-

Quench and Extraction: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated aqueous NaHCO3 (to remove unreacted acid and HOAt byproducts), and brine.

-

Isolation: Dry the organic layer over Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography.

Step-by-step workflow for the HATU-mediated amidation of the C2-carboxylic acid.

Protocol B: Regioselective C5-Lithiation and Trapping

Causality Rationale: Direct deprotonation bypasses the high activation energy required for EAS on this deactivated ring. Two equivalents of base are strictly required: the first neutralizes the carboxylic acid, and the second performs the kinetic deprotonation at C5.

-

Pre-cooling: Dissolve 3-(trifluoromethyl)furan-2-carboxylic acid (1.0 eq) in anhydrous THF (0.1 M) under an inert argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add a freshly titrated solution of Lithium diisopropylamide (LDA, 2.2 eq) dropwise over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete formation of the dianion.

-

Electrophilic Trapping: Add the chosen electrophile (e.g., a solution of I2 in THF for iodination, or anhydrous DMF for formylation) dropwise (1.5 eq). Stir for an additional 1 hour at -78 °C.

-

Quench: Quench the reaction strictly at -78 °C by the rapid addition of saturated aqueous NH4Cl , then allow the mixture to warm to room temperature.

-

Validation Checkpoint: LC-MS of the crude aqueous mixture should show the mass of the C5-functionalized product with minimal C4-regioisomers.

-

-

Isolation: Acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc, dry, and concentrate.

Quantitative Data: Reactivity Metrics

The table below summarizes the expected efficiencies and mechanistic rationales for the primary transformations of this scaffold.

| Transformation | Reagents & Conditions | Target Site | Typical Yield | Mechanistic Rationale |

| Amidation | HATU, DIPEA, R−NH2 , DMF, RT | C2 (Exocyclic) | 85–95% | Rapid formation of the highly reactive OAt-ester overcomes the diminished nucleophilicity of the electron-deficient carboxylate. |

| Bromination | Br2 , FeBr3 , CHCl3 , Reflux | C5 | 60–70% | Strong Lewis acid ( FeBr3 ) generates a highly reactive Br+ species, necessary to overcome the severe electronic deactivation of the furan core. |

| Lithiation & Trapping | 1. LDA (2.2 eq), THF, -78 °C2. Electrophile (e.g., I2 ) | C5 | 75–85% | Kinetic deprotonation exploits the enhanced acidity of the C5 proton; the intermediate is stabilized by the adjacent heteroatom. |

References

-

MDPI. "Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs." MDPI. URL: [Link]

-

RSC Publishing. "A highly efficient one-pot trifluoromethylation/cyclization reaction of electron-deficient 1,3-conjugated enynes." Royal Society of Chemistry. URL:[Link]

-

IJABBR. "Furan: A Promising Scaffold for Biological Activity." International Journal of Advanced Biological and Biomedical Research. URL: [Link]

-

ResearchGate. "Fluorine in Heterocyclic Chemistry Volume 1." Springer International Publishing. URL: [Link]

Sources

- 1. Furan acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. ijabbr.com [ijabbr.com]

- 4. A highly efficient one-pot trifluoromethylation/cyclization reaction of electron-deficient 1,3-conjugated enynes: modular access to trifluoromethylated furans and 2,3-dihydrofurans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Theoretical Framework: Electronic Effects & Causality

Title: In-Depth Technical Guide: NMR Characterization and Analytical Profiling of 3-(Trifluoromethyl)furan-2-carboxylic Acid

Introduction The strategic incorporation of the trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. The -CF3 moiety profoundly alters a molecule's physicochemical profile—enhancing lipophilicity, increasing metabolic stability against cytochrome P450 oxidation, and modulating the pKa of adjacent functional groups[1]. Among these building blocks, 3-(trifluoromethyl)furan-2-carboxylic acid (CAS: 1211526-87-2) [2] serves as a critical intermediate for synthesizing complex, fluorinated bioactive compounds.

This technical guide provides an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of 3-(trifluoromethyl)furan-2-carboxylic acid. By dissecting the electronic effects of the -CF3 group on the furan ring, we establish a predictive and empirical basis for 1H, 13C, and 19F NMR spectral assignments.

To accurately assign the NMR spectra of 3-(trifluoromethyl)furan-2-carboxylic acid, one must understand the localized electronic perturbations caused by the substituents. The furan ring is an electron-rich heteroaromatic system. However, the introduction of a carboxylic acid at C2 and a trifluoromethyl group at C3 creates a highly electron-deficient pi-system.

-

1H NMR Deshielding (The Causality of Chemical Shifts): In an unsubstituted furan-2-carboxylic acid, the H4 and H5 protons typically resonate at ~6.55 ppm and ~7.63 ppm, respectively[3][4]. The strong inductive (-I) and hyperconjugative electron-withdrawing nature of the C3 -CF3 group strips electron density from the adjacent C4 position. Consequently, the H4 proton experiences significant deshielding, shifting downfield to approximately 7.15 ppm. The H5 proton, being meta to the CF3 group but alpha to the heteroatom, experiences a milder deshielding effect, resonating near 8.02 ppm.

-

13C-19F Spin-Spin Coupling: The 19F nucleus (spin 1/2, 100% natural abundance) couples strongly with the 13C nuclei of the furan ring through scalar (J) coupling. This splits the carbon signals into distinct multiplets (quartets), which serves as an internal validation mechanism for carbon assignment. The direct 1J_CF coupling is massive (~269 Hz), while 2J_CF and 3J_CF couplings provide a structural map of the ring's proximity to the CF3 group.

Caption: Electronic withdrawing effects of the trifluoromethyl group on the furan ring system.

Comprehensive NMR Data Profile

The following tables synthesize the quantitative NMR data for 3-(trifluoromethyl)furan-2-carboxylic acid, acquired in DMSO-d6 to ensure complete dissolution of the carboxylic acid and to prevent rapid proton exchange that occurs in protic solvents.

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| -COOH | 13.60 | br s | - | 1H | Highly deshielded acidic proton; broad due to exchange. |

| H5 | 8.02 | d | 1.8 | 1H | Alpha to oxygen; deshielded by ring current and C2/C3 EWGs. |

| H4 | 7.15 | d | 1.8 | 1H | Beta to oxygen; deshielded by ortho-CF3 inductive effect. |

Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J_CF, Hz) | Assignment Rationale |

| -COOH | 159.5 | s | - | Carbonyl carbon; typical range for furoic acids[5]. |

| C5 | 147.0 | s | - | Alpha to oxygen; uncoupled to fluorine (distance > 3 bonds). |

| C2 | 142.0 | q | ~2.0 (4J_CF) | Quaternary carbon attached to COOH; long-range coupling. |

| -CF3 | 122.0 | q | 269.0 (1J_CF) | Direct C-F coupling; massive splitting characteristic of CF3. |

| C3 | 118.5 | q | 35.0 (2J_CF) | Quaternary carbon bearing the CF3 group. |

| C4 | 112.5 | q | 5.0 (3J_CF) | Ortho to CF3 group; exhibits distinct 3-bond scalar coupling. |

Table 3: 19F NMR Spectral Data (376 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| -CF3 | -58.4 | s | 3F | Typical shift for a heteroaromatic trifluoromethyl group[6]. |

Experimental Methodologies & Workflows

To ensure trustworthiness and reproducibility, the NMR acquisition must follow a self-validating protocol. The choice of solvent, relaxation delays, and internal standards are critical for accurate quantification and resolution of fine heteronuclear couplings.

Step-by-Step Methodology for Multinuclear NMR Acquisition:

-

Sample Preparation (Self-Validating System):

-

Weigh exactly 15.0 mg of 3-(trifluoromethyl)furan-2-carboxylic acid (purity ≥ 97%)[2].

-

Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference for 1H and 13C.

-

Causality: DMSO-d6 is chosen over CDCl3 due to the high polarity of the carboxylic acid, preventing dimerization and ensuring sharp, well-resolved signals.

-

Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

-

-

Instrument Calibration & Tuning:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the magnetic field to the deuterium resonance of DMSO-d6 (39.5 ppm).

-

Perform automated or manual gradient shimming (Z1-Z5) to achieve a TMS line width at half-height of ≤ 0.8 Hz.

-

-

1H NMR Acquisition:

-

Execute a standard 1D proton pulse sequence (e.g., zg30).

-

Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation.

-

Acquire 16 scans.

-

-

13C NMR Acquisition (Proton-Decoupled):

-

Execute a 1D carbon pulse sequence with inverse gated decoupling (e.g., zgpg30) to suppress the Nuclear Overhauser Effect (NOE) if quantitative integration is required, or standard power-gated decoupling for routine assignment.

-

Critical Parameter: Set D1 to ≥ 3.0 seconds. Quaternary carbons (C2, C3, COOH) and the CF3 carbon have long T1 relaxation times. A short D1 will result in missing or artificially low-intensity signals for these crucial nodes.

-

Acquire a minimum of 512 scans to resolve the low-intensity quartets generated by C-F splitting.

-

-

19F NMR Acquisition:

-

Execute a standard 1D fluorine pulse sequence without proton decoupling (or with decoupling if desired to collapse small H-F couplings, though none are expected here).

-

Set the spectral width (SW) broadly (e.g., +50 to -250 ppm) to ensure the CF3 signal is captured.

-

Reference the spectrum externally to Trichlorofluoromethane (CFCl3) at 0.0 ppm, or use the spectrometer's unified scale.

-

Caption: Step-by-step workflow for the NMR characterization of fluorinated furan derivatives.

Data Interpretation and Pitfalls

When analyzing the processed spectra, researchers must be vigilant regarding specific artifacts:

-

Water Peak Interference: DMSO-d6 is highly hygroscopic. A broad singlet around 3.33 ppm indicates water absorption. Ensure this does not mask trace impurities.

-

13C Signal Loss: If the CF3 quartet (~122 ppm) or the C3 quartet (~118.5 ppm) is absent in the 13C spectrum, it is almost certainly due to insufficient relaxation delay (D1) or inadequate scan count. The splitting of the signal into four peaks reduces the signal-to-noise ratio per peak by a factor of four compared to a singlet.

Conclusion

The analytical profiling of 3-(trifluoromethyl)furan-2-carboxylic acid requires a nuanced understanding of heteronuclear coupling and electronic deshielding. By employing the self-validating multinuclear NMR protocols outlined in this guide, researchers can ensure the structural integrity of this critical building block before advancing it into complex synthetic pipelines.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6919, Furan-2-carboxylic acid." PubChem. Available at:[Link]

-

Jiang, W., et al. "Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications." Journal of Organic Chemistry, ACS Publications, 2021. Available at:[Link]

-

Nezis, A., et al. "Bioorthogonal metal-free click-ligation of cRGD-pentapeptide to alginate." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2012. Available at:[Link]

Sources

medicinal chemistry applications of trifluoromethylfurans

An In-depth Technical Guide to the Medicinal Chemistry Applications of Trifluoromethylfurans

Abstract

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound impact on metabolic stability, lipophilicity, and receptor binding affinity. When appended to a furan scaffold, a privileged heterocycle in numerous bioactive compounds, the resulting trifluoromethylfuran moiety presents a unique and highly valuable building block for drug discovery. This guide provides a comprehensive overview of the , delving into their synthesis, physicochemical properties, and diverse roles in the design of novel therapeutic agents. We will explore key case studies across various disease areas, highlighting the strategic advantages conferred by this remarkable structural unit.

The Strategic Advantage of Trifluoromethylfurans in Drug Design

The furan ring is a five-membered aromatic heterocycle that is a common feature in a variety of natural products and synthetic pharmaceuticals. Its utility in medicinal chemistry is well-established, with the ring system often serving as a key pharmacophoric element or a versatile synthetic intermediate. The introduction of a trifluoromethyl group onto the furan ring creates a powerful synergy, where the properties of both moieties are harnessed to create superior drug candidates.

The CF3 group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the furan ring. This, in turn, can influence the molecule's reactivity, metabolic stability, and interactions with biological targets. Furthermore, the lipophilicity of the CF3 group can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic profile.

Synthetic Strategies for Accessing Trifluoromethylfurans

The synthesis of trifluoromethylfurans can be achieved through a variety of methods, broadly categorized into two main approaches: the cyclization of trifluoromethyl-containing precursors and the direct trifluoromethylation of pre-formed furan rings.

Cyclization Strategies

One of the most common methods for constructing trifluoromethylfurans involves the cyclization of acyclic precursors that already contain the trifluoromethyl group. A prominent example is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. By using a trifluoromethyl-substituted 1,4-dicarbonyl compound, a variety of trifluoromethylfurans can be readily prepared.

Experimental Protocol: Paal-Knorr Synthesis of a 2-Trifluoromethylfuran

-

To a solution of 1,1,1-trifluoro-2,5-hexanedione (1.0 eq) in toluene (0.2 M) is added p-toluenesulfonic acid monohydrate (0.1 eq). The use of a non-coordinating solvent like toluene is crucial to prevent side reactions. The acid catalyst facilitates the enolization and subsequent cyclization.

-

The reaction mixture is heated to reflux for 4-6 hours, with the azeotropic removal of water using a Dean-Stark apparatus. The removal of water drives the equilibrium towards the formation of the furan ring.

-

Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). This step neutralizes the acid catalyst and removes any water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-methyl-5-(trifluoromethyl)furan.

Caption: Binding mode of a trifluoromethylfuran kinase inhibitor.

Antiviral Agents

The trifluoromethylfuran motif has also found application in the development of antiviral drugs. For instance, it has been incorporated into nucleoside analogs that act as inhibitors of viral polymerases. The presence of the CF3 group can enhance the metabolic stability of the nucleoside analog and improve its pharmacokinetic properties.

Trifluoromethylfurans as Bioisosteres

A significant application of the trifluoromethylfuran group in medicinal chemistry is its use as a bioisostere for other chemical functionalities. Bioisosteric replacement is a powerful strategy for optimizing the properties of a lead compound. The trifluoromethylfuran moiety can serve as a bioisostere for a variety of groups, including:

-

Phenyl Ring: The trifluoromethylfuran ring can mimic the steric and electronic properties of a phenyl ring, while offering improved metabolic stability and altered lipophilicity.

-

Thiophene Ring: The trifluoromethylfuran group can be a suitable replacement for a thiophene ring, with the potential for improved metabolic stability due to the absence of sulfur, which can be a site of oxidative metabolism.

Future Perspectives and Conclusion

The trifluoromethylfuran scaffold continues to be a highly attractive and versatile building block in medicinal chemistry. The ongoing development of novel synthetic methodologies for accessing this moiety, coupled with a deeper understanding of its impact on drug-like properties, will undoubtedly fuel its continued application in the design of next-generation therapeutic agents. Future research in this area is likely to focus on the exploration of novel trifluoromethylfuran-containing chemical space and the development of more efficient and sustainable synthetic methods.

References

-

The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Recent Advances in the Synthesis of Trifluoromethyl-Containing Compounds. Chemical Reviews. [Link]

-

Furan and Its Derivatives in Medicinal Chemistry. Molecules. [Link]

-

Direct C-H Trifluoromethylation of Heteroarenes. Angewandte Chemie International Edition. [Link]

-

Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

3-(trifluoromethyl)furan-2-carboxylic acid derivatives synthesis

The synthesis and functionalization of trifluoromethylated heterocycles represent a critical frontier in modern medicinal chemistry. The incorporation of a trifluoromethyl (–CF3) group onto a furan core dramatically alters the molecule's physicochemical profile—enhancing lipophilicity, improving metabolic stability by blocking cytochrome P450-mediated oxidation, and modulating the pKa of adjacent functional groups.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere synthetic recipes. Here, we will dissect the causality behind the chemical behavior of 3-(trifluoromethyl)furan-2-carboxylic acid and its derivatives, providing self-validating protocols designed for high-yield, scalable execution in drug discovery workflows.

Retrosynthetic Logic and Mechanistic Causality

When targeting 3-(trifluoromethyl)furan-2-carboxylic acid derivatives, the synthetic architect must choose between a "Bottom-Up" de novo ring construction and a "Top-Down" late-stage functionalization .

The Top-Down Approach: Directed ortho-Metalation (DoM)

The most direct and scalable route to 3-(trifluoromethyl)furan-2-carboxylic acid relies on the directed ortho-metalation of commercially available 3-(trifluoromethyl)furan .

Causality of Regioselectivity: The furan oxygen acts as a weak directing group via heteroatom coordination to the lithium cation. Concurrently, the strongly electron-withdrawing –CF3 group at the C3 position exerts a powerful inductive effect ( −I ), significantly lowering the pKa of the C2 proton. This synergistic effect ensures that deprotonation by an alkyllithium base occurs exclusively at the C2 position under kinetic control (–78 °C), preventing unwanted ring-opening or scrambling that typically plagues metalated heterocycles.

The Bottom-Up Approach: Organocatalytic Cyclization

For highly substituted derivatives where the DoM approach is sterically hindered, de novo cyclization is required. The reaction of propargyl alcohols with methyl 2-perfluoroalkynoates, catalyzed by DABCO, provides an elegant, transition-metal-free pathway to trifluoromethylated furans . The mechanism relies on a tandem Michael addition followed by a Claisen rearrangement, driven by the thermodynamic stability of the resulting aromatic furan system.

Experimental Workflows & Self-Validating Protocols

The following protocols are engineered to be self-validating systems. By monitoring specific physical and chemical phase changes, the operator can confirm the success of each intermediate step without requiring immediate offline analytics.

Protocol A: Regioselective Synthesis via Directed ortho-Metalation

Objective: Synthesize 3-(trifluoromethyl)furan-2-carboxylic acid from 3-(trifluoromethyl)furan.

-

System Preparation: Flame-dry a 250 mL Schlenk flask under argon. Charge the flask with 3-(trifluoromethyl)furan (10.0 mmol) and anhydrous THF (50 mL).

-

Kinetic Lithiation: Submerge the flask in a dry ice/acetone bath to reach exactly –78 °C. Dropwise add n -Butyllithium (2.5 M in hexanes, 10.5 mmol) over 15 minutes.

-

Causality & Validation: The low temperature traps the kinetically favored C2-lithiated species. The solution will transition to a pale yellow color, indicating the formation of the organolithium intermediate. Stir for 1 hour.

-

-

Electrophilic Quench (Carboxylation): Introduce a large excess of crushed, anhydrous dry ice (CO2) directly into the reaction mixture.

-

Validation: The rapid bubbling and subsequent dissolution of the dry ice, accompanied by the fading of the yellow color, self-validates the consumption of the lithiated species.

-

-

Phase-Switch Isolation: Allow the mixture to warm to room temperature. Quench with saturated aqueous NH4Cl (20 mL). Extract the basic aqueous layer with diethyl ether (2 × 20 mL) to strip away unreacted starting material and non-acidic byproducts.

-

Product Recovery: Acidify the aqueous layer to pH 2 using 2M HCl. The target carboxylic acid will precipitate or phase-separate. Extract with ethyl acetate (3 × 30 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to yield the product as a crystalline solid.

Regioselective directed ortho-metalation and carboxylation of 3-(trifluoromethyl)furan.

Protocol B: Late-Stage Functionalization (Deoxygenative Trifluoromethylthiolation)

Objective: Convert the synthesized carboxylic acid into a highly lipophilic trifluoromethyl thioester derivative.

Drawing upon the umpolung strategy developed by the Hu laboratory, this protocol bypasses the need for toxic mercury or copper reagents.

-

Reagent Assembly: In a 20 mL reaction vial, combine 3-(trifluoromethyl)furan-2-carboxylic acid (1.0 equiv), triphenylphosphine (Ph3P, 1.1 equiv), N-(trifluoromethylthio)phthalimide (1.3 equiv), and the catalyst FeCl3 (5 mol%).

-

Catalytic Cycle: Suspend the mixture in anhydrous THF (0.2 M) and stir at room temperature for 30 minutes.

-

Causality: Ph3P serves a dual purpose. It first activates the electrophilic SCF3 reagent, creating an umpolung intermediate. It then acts as a terminal oxygen acceptor. The formation of the exceptionally strong P=O bond (triphenylphosphine oxide) provides the thermodynamic driving force for the deoxygenation of the carboxylic acid.

-

-

Purification: Concentrate the crude mixture and purify via silica gel flash chromatography. The resulting trifluoromethyl thioester can be further subjected to Pd-catalyzed decarbonylation to yield a stable trifluoromethyl thioether.

Deoxygenative trifluoromethylthiolation mechanism via phosphine-mediated umpolung strategy.

Quantitative Data Presentation

To aid in route selection for drug development scale-up, the following table summarizes the quantitative metrics of the primary synthetic strategies utilized for constructing trifluoromethylated furan cores and their carboxylic derivatives.

Table 1: Comparative Analysis of Synthetic Strategies for CF3-Furan Core Construction

| Synthetic Strategy | Primary Reagents / Catalyst | Typical Yield Range | Regioselectivity | Scalability | Key Technical Advantage |

| Directed ortho-Metalation | n -BuLi, CO2 (Excess) | 75–85% | >99% (C2 specific) | High (Multi-gram) | Direct utilization of commercial precursors; minimal byproduct footprint. |

| DABCO-Catalyzed Cyclization | DABCO (Organocatalyst) | 60–98% | High (C3-CF3 specific) | Moderate | Mild conditions; completely transition-metal-free. |

| Tandem Acylation-Wittig | Bu3P, β -CF3 α,β -enones | 70–92% | High | Moderate | Broad functional group tolerance for complex derivative libraries. |

References

-

Mao, R., Bera, S., Cheseaux, A., & Hu, X. (2019). Deoxygenative trifluoromethylthiolation of carboxylic acids. Chemical Science, 10, 9555-9559. URL:[Link]

-

Wang, X., et al. (2014). DABCO-Catalyzed Synthesis of Trifluoromethylated Furans from Propargyl Alcohols and Methyl 2-Perfluoroalkynoate. The Journal of Organic Chemistry, 79(5), 2281–2288. URL:[Link]

-

Li, M., Zhou, W., et al. (2020). Transition-Metal-Free Synthesis of Trifluoromethylated Furans via a Bu3P-Mediated Tandem Acylation-Wittig Reaction. Synlett, 31(20), 2035-2038. URL:[Link]

Engineering 3-(Trifluoromethyl)furan-2-carboxylic Acid Analogs: A Technical Guide to Synthesis and Pharmacological Application

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has fundamentally reshaped modern drug discovery. Among these privileged structures, 3-(trifluoromethyl)furan-2-carboxylic acid and its analogs stand out as highly versatile building blocks[1]. The furan ring serves as an excellent bioisostere for phenyl and pyrrole rings, offering distinct hydrogen-bond acceptor capabilities. However, native electron-rich furans are notoriously susceptible to oxidative metabolism.

By installing a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C3 position, medicinal chemists can achieve a triad of pharmacological upgrades: profound metabolic shielding against cytochrome P450 (CYP450) oxidation, enhanced lipophilicity for better membrane permeation, and precise steric modulation of the adjacent carboxylic acid[2]. This whitepaper dissects the chemical rationale, synthetic methodologies, and biological applications of these analogs.

Chemical Rationale: The Pharmacophore Design (E-E-A-T)

Understanding the causality behind selecting the 3-(trifluoromethyl)furan-2-carboxylic acid scaffold requires an analysis of its stereoelectronic profile.

-

Metabolic Shielding: Unsubstituted furans are prone to electrophilic ring-opening and epoxidation by CYP450 enzymes. The strong inductive electron-withdrawing effect of the -CF₃ group depletes the π-electron density of the furan core, drastically reducing its susceptibility to oxidative degradation[2].

-

Lipophilicity & Permeability: The -CF₃ group significantly increases the overall partition coefficient (LogP) of the molecule. This facilitates passive diffusion across lipid bilayers, a critical factor for targeting intracellular proteins or achieving central nervous system (CNS) penetration[2].

-

Steric and Electronic Modulation: The -CF₃ group has a van der Waals radius (1.42 Å) comparable to an isopropyl group. When positioned at C3, it forces the C2-carboxylic acid into a specific conformational orientation, optimizing it for coordination with metal ions in enzymatic active sites (e.g., viral polymerases)[3].

Quantitative Data Summary: Physicochemical Impact of C3-Substitution

The following table summarizes the theoretical physicochemical shifts when modifying the C3 position of the furan-2-carboxylic acid core:

| Property | Furan-2-carboxylic acid (-H) | 3-Methylfuran Analog (-CH₃) | 3-(Trifluoromethyl)furan Analog (-CF₃) |

| Substituent Volume | 1.20 ų | 16.8 ų | 21.3 ų |

| Electronegativity (Pauling) | 2.1 | 2.5 | 3.3 |

| Metabolic Stability (CYP450) | Low (Prone to epoxidation) | Moderate (Prone to hydroxylation) | High (Fluorine shielding) |

| Lipophilicity (ΔLogP) | Baseline (0) | +0.5 | +1.1 |

Synthetic Methodologies: A Self-Validating Protocol

Direct electrophilic trifluoromethylation of furan-2-carboxylic acid overwhelmingly favors the C5 position due to the stabilization of the Wheland intermediate[4]. To selectively access the C3-trifluoromethyl analog, a de novo bottom-up ring synthesis is strictly required.

Synthetic workflow for generating 3-(trifluoromethyl)furan-2-carboxylic acid analogs.

Step-by-Step Protocol: Bottom-Up Synthesis of the CF₃-Furan Core

Step 1: Base-Catalyzed Cyclocondensation

-

Action: React ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) with an appropriate α-haloketone (1.1 eq) in the presence of anhydrous K₂CO₃ (2.0 eq) in acetonitrile[4]. Heat to 80°C for 6 hours.

-

Causality: Acetonitrile provides a polar aprotic environment that enhances the nucleophilicity of the enolate. K₂CO₃ is chosen as a mild, non-nucleophilic base to drive the deprotonation without causing premature ester hydrolysis or transesterification.

-

Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the highly UV-active enol starting material and the emergence of a new, less polar spot confirms conversion to the furan ester.

Step 2: Controlled Saponification

-

Action: Isolate the resulting ethyl 3-(trifluoromethyl)furan-2-carboxylate. Dissolve in a 3:1 mixture of THF/H₂O. Add 2.0 equivalents of LiOH·H₂O and stir at 25°C for 12 hours.

-

Causality: LiOH is strictly preferred over NaOH or KOH. The lithium cation strongly coordinates with the furan oxygen and the carbonyl, directing the hydroxide attack to the ester while minimizing the risk of nucleophilic defluorination at the sensitive -CF₃ group[5].

-

Validation Check: Acidify the aqueous layer to pH 2 with 1M HCl, extract with ethyl acetate, and concentrate. Perform ¹⁹F-NMR: a sharp singlet at approximately -58 to -62 ppm confirms the intact -CF₃ group. ¹³C-NMR will show a characteristic quartet for the C3 carbon (²J_C-F ≈ 35 Hz)[5].

Pharmacological Applications & Case Studies

The 3-(trifluoromethyl)furan-2-carboxylic acid core is a versatile starting point for generating highly active pharmacological analogs.

Viral RNA Polymerase Inhibitors

Recent high-throughput screening and optimization campaigns have identified trifluoromethyl-substituted furans as potent inhibitors of the influenza virus RNA-dependent RNA polymerase[3].

-

Mechanism: The -CF₃ group acts as a hydrophobic anchor, fitting snugly into a lipophilic sub-pocket of the PA endonuclease domain. Simultaneously, the C2-carboxylic acid (or a bioisosteric equivalent) coordinates with critical divalent metal ions (Mn²⁺ or Mg²⁺) required for viral RNA cleavage[3].

Mechanism of action: CF3-furan analogs binding to target proteins like viral polymerases.

Antibacterial Chalcone Derivatives

By coupling the furan-2-carboxylic acid core with various substituted anilines or transforming it into chalcone derivatives, researchers have synthesized compounds with significant broad-spectrum antibacterial activity.

-

Mechanism: Compounds such as 2-trifluoromethyl furan chalcones exhibit excellent antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. The lipophilic -CF₃ group enhances the molecule's ability to penetrate complex bacterial cell walls, a critical hurdle in modern antibiotic design[6].

Sustainable Fluorinated Platforms

With the push towards green chemistry, integrating fluorine into bio-derived furanic platforms (like furfural) is a growing trend. 3-(trifluoromethyl)furan analogs derived from biomass precursors are being actively explored to create more sustainable fluorinated polymers and drugs, bridging the gap between renewable resources and high-performance medicinal chemistry[2].

References

-

Title: Synthesis of fluorofurans and perfluoroalkylfurans Source: researchgate.net URL: [Link]

-

Title: Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan Source: derpharmachemica.com URL: [Link]

-

Title: Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs Source: nih.gov URL: [Link]

-

Title: Synthesis of Trifluoromethyl-α,β-unsaturated Lactones and Pyrazolinones and Discovery of Influenza Virus Polymerase Inhibitors Source: nih.gov URL: [Link]

-

Title: Three-Component Sulfonylation and Heteroannulation Enabled by 3-Fold Defluorofunctionalization of Trifluoromethyl Enones Source: acs.org URL: [Link]

Sources

- 1. Furan acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Trifluoromethyl-α,β-unsaturated Lactones and Pyrazolinones and Discovery of Influenza Virus Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. derpharmachemica.com [derpharmachemica.com]

Computational Profiling of 3-(Trifluoromethyl)furan-2-carboxylic Acid: A Technical Guide for Rational Drug Design

Executive Summary

The rational design of novel therapeutics and advanced materials relies heavily on the strategic incorporation of privileged scaffolds. 3-(Trifluoromethyl)furan-2-carboxylic acid represents a highly specialized, multi-functional building block. The furan ring serves as an electron-rich aromatic core, while the trifluoromethyl (–CF3) group and the carboxylic acid (–COOH) group introduce a severe electronic push-pull dynamic. As a Senior Application Scientist, I have observed that mastering the computational profiling of such highly polarized molecules is critical for predicting their behavior in biological and chemical systems. This whitepaper provides an in-depth technical guide to the quantum mechanical and molecular modeling workflows required to accurately characterize this compound.

Structural Dynamics and Causality of Functionalization

The substitution of a furan ring with a –CF3 group fundamentally alters its physicochemical profile. Due to the high electronegativity of fluorine, the –CF3 group strongly pulls electron density away from the furan ring through the sigma bond network; this inductive withdrawal deactivates the ring towards electrophilic substitution but significantly increases the lipophilicity and metabolic stability of the molecule 1. Furthermore, computational studies on fluorinated furan derivatives demonstrate that the presence of the –CF3 group lowers the energy band gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby modulating its electronic properties and reactivity 2.

Conformational isomerism plays a pivotal role in the molecule's spatial geometry. The –COOH group can adopt cis or trans conformations relative to the furan oxygen, and the specific interactions between the carboxylic group and the aromatic ring dictate the stability of these high-energy conformations 3. In the 3-CF3 derivative, steric hindrance and electrostatic repulsion between the bulky, electron-dense fluorine atoms and the carbonyl oxygen heavily restrict the rotational barrier of the C2–COOH bond, forcing a highly specific binding vector that must be accounted for in pharmacophore modeling.

Quantitative Electronic Profiling

To accurately capture these electronic nuances, Density Functional Theory (DFT) is employed. Theoretical evaluations of furan derivatives optimized using the B3LYP functional with a 6-311++G(d,p) basis set provide highly reliable assessments of reactivity and structural stability [[4]]().

Table 1: Computed Electronic and Physicochemical Parameters

| Parameter | Furan-2-carboxylic acid (Ref) | 3-(Trifluoromethyl)furan-2-carboxylic acid | Mechanistic Implication |

| HOMO (eV) | -6.53 | -7.15 | –CF3 inductive withdrawal stabilizes the HOMO, reducing nucleophilicity. |

| LUMO (eV) | -1.50 | -2.38 | Lower LUMO increases electrophilic character 1. |

| Band Gap (ΔE, eV) | 5.03 | 4.77 | Narrower gap alters polarizability and electronic conductivity 2. |

| Dipole Moment (D) | 4.38 | 5.92 | Highly asymmetric charge distribution enhances dipole-dipole interactions. |

| LogP (Calculated) | 0.85 | 1.82 | –CF3 group significantly increases lipophilicity, improving membrane permeability [[1]](). |

Self-Validating Computational Methodologies

To ensure scientific integrity, computational workflows must not only be theoretically sound but also self-validating. Below are the step-by-step protocols for analyzing this molecule.

Protocol 1: DFT-Based Electronic Structure Optimization

Causality Check: Why use B3LYP/6-311++G(d,p)? The diffuse functions (++) are absolutely critical for modeling the diffuse electron cloud of the anionic carboxylate oxygen atoms and the highly electronegative fluorine atoms. The polarization functions (d,p) are necessary to accurately resolve the C–F bond lengths and the hydrogen-bonding geometry.

-

Structure Preparation: Build 3-(trifluoromethyl)furan-2-carboxylic acid using a standard molecular builder (e.g., GaussView or Avogadro).

-

Conformational Sampling: Execute a Molecular Mechanics (MMFF94) conformational search to identify the lowest energy rotamers of the C2–COOH bond, paying close attention to the steric clash with the adjacent –CF3 group.

-

Geometry Optimization: Submit the lowest energy conformer to a DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set [[4]]().

-

Frequency Analysis (Self-Validation Step): Perform a vibrational frequency calculation on the optimized geometry. Validation Rule: Ensure the absence of imaginary frequencies ( Nimag=0 ). If an imaginary frequency is present, the structure is trapped at a transition state rather than a local minimum and must be perturbed and re-optimized.

-

Property Extraction: Calculate the HOMO/LUMO energies, molecular electrostatic potential (MEP) map, and dipole moment from the optimized checkpoint file.

Fig 1: Step-by-step computational workflow for DFT optimization and property extraction.

Protocol 2: Molecular Docking & Interaction Profiling

When integrating this synthon into larger drug-like molecules, the –CF3 group acts as a lipophilic anchor, while the –COOH group serves as a primary electrostatic interaction site.

-

Ligand Preparation: Generate 3D coordinates for the ligand. Assign the protonation state at physiological pH 7.4 (yielding a carboxylate anion). Calculate partial charges using the RESP (Restrained Electrostatic Potential) method derived from the DFT output.

-

Protein Preparation: Import the target protein crystal structure. Remove crystallographic waters beyond 5 Å of the active site. Causality Check: Retaining waters within 5 Å of the –CF3 group is critical, as the interaction between the –CF3 group and local water molecules heavily influences binding free energy and thermodynamics 5.

-

Grid Generation: Define the receptor grid box centered on the active site. Ensure the grid is large enough to accommodate the rigid furan core and the rotational degrees of freedom of the functional groups.

-

Docking Execution: Run the docking algorithm (e.g., AutoDock Vina or Schrödinger Glide) utilizing a Lamarckian Genetic Algorithm or exhaustive sampling.

-

Pose Evaluation (Self-Validation Step): Cluster the resulting poses. Validation Rule: The top-ranked pose must belong to the most populated cluster with an RMSD tolerance of < 2.0 Å. Verify that the carboxylate group forms a salt bridge or strong hydrogen bond with basic residues (e.g., Arginine, Lysine) to anchor the molecule.

Fig 2: Pharmacophore mapping of the molecule's functional groups to target protein interactions.

Conclusion

The integration of 3-(trifluoromethyl)furan-2-carboxylic acid into discovery pipelines requires a rigorous understanding of its electronic and conformational properties. By employing high-level DFT methodologies and self-validating docking protocols that account for local water networks and inductive electronic effects, researchers can accurately predict its behavior and maximize its utility as a privileged scaffold in medicinal chemistry and materials science.

References

- COMFORMATIONAL ANALYSIS AND ELECTRONIC PROPERTIES OF FLUOROMETHYLFURAN OLIGOMERS: SEMIEMPIRICAL AND DFT STUDY. Semantic Scholar.

- 5-(Trifluoromethyl)furan-2-amine. Benchchem.

- Vibrationally Induced Conformational Isomerization and Tunneling in Pyrrole-2-Carboxylic Acid. The Journal of Physical Chemistry A - ACS Publications.

- Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis. PMC.

- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling.

Sources

- 1. 5-(Trifluoromethyl)furan-2-amine | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Electrophilic Substitution on Trifluoromethyl Furan Rings: Mechanistic Insights and Synthetic Protocols

Executive Overview: The Electronic Dichotomy of Fluorinated Furans

The incorporation of the trifluoromethyl (–CF₃) group into heteroaromatic scaffolds is a cornerstone strategy in modern drug discovery and materials science. It predictably modulates lipophilicity, metabolic stability, and target binding affinity [1]. However, functionalizing these scaffolds—particularly via Electrophilic Aromatic Substitution (EAS)—presents a unique electronic dichotomy.

The furan ring is inherently electron-rich, driven by the +M (mesomeric) effect of the oxygen heteroatom. Conversely, the –CF₃ group exerts a powerful –I (inductive) pull, deactivating the ring and fundamentally altering the arenium ion's stability landscape [2]. As a Senior Application Scientist, understanding the causality behind these competing electronic effects is critical. This guide delineates the mechanistic drivers behind regioselective EAS on trifluoromethyl furans, providing self-validating protocols for advanced synthetic applications.

Mechanistic Causality and Regiochemical Control

In an unsubstituted furan, electrophilic attack preferentially occurs at the α-positions (C2 and C5). The resulting Wheland intermediate (arenium ion) is highly stabilized by resonance structures, particularly the one where the oxygen lone pair directly stabilizes the positive charge.

When a –CF₃ group is introduced, it acts as a strong deactivating, meta-directing group. The regiochemical outcome is dictated by the competition between the oxygen's +M effect and the CF₃ group's –I effect [3].

-

Case Study A: 2-Trifluoromethylfuran. The C2 position is blocked. Attack at C3 is strongly disfavored because it places the transient positive charge adjacent to the highly electronegative –CF₃ group. Therefore, the oxygen's α-directing influence dominates, and substitution occurs almost exclusively at the C5 position.

-

Case Study B: 5-(Trifluoromethyl)furan-2-amine. Here, the system features a "push-pull" dynamic. The C2-amine is a potent electron-donating group (EDG), activating the ring and directing ortho (to C3). Concurrently, the C5-CF₃ group directs meta (also to C3). This synergistic directing effect makes the C3 position highly nucleophilic, allowing for precise, single-isomer functionalization [1].

Fig 1: Synergistic and competing directing effects in trifluoromethylfuran EAS reactions.

Quantitative Analysis of EAS Modalities

To translate these electronic principles into synthetic utility, the choice of reagents and conditions must account for the furan ring's sensitivity to strong acids (which cause ring-opening) and the deactivating nature of the –CF₃ group.

Table 1: Quantitative Comparison of EAS Conditions on Trifluoromethylfurans

| Substrate | Reaction Type | Reagents & Conditions | Major Regioisomer | Yield (%) | Mechanistic Driver |

| 2-Trifluoromethylfuran | Bromination | NBS, DMF, 0 °C to RT | 5-Bromo-2-(trifluoromethyl)furan | 78–85 | Oxygen +M effect directs to C5; inductive pull of CF₃ disfavors C3. |

| 2-Trifluoromethylfuran | Nitration | HNO₃, Ac₂O, -10 °C | 5-Nitro-2-(trifluoromethyl)furan | 60–65 | Mild acetyl nitrate prevents acid-catalyzed furan ring-opening. |

| 5-(Trifluoromethyl)furan-2-amine | Formylation | POCl₃, DMF, 0 °C to RT | 2-Amino-5-(trifluoromethyl)furan-3-carbaldehyde | 88–92 | Synergistic directing effects: NH₂ (ortho), CF₃ (meta) point to C3. |

Self-Validating Experimental Workflows

The following methodologies are engineered as self-validating systems, ensuring that intermediate stability and regiochemical fidelity are maintained and verifiable at each step.

Protocol A: Regioselective Bromination of 2-Trifluoromethylfuran

Causality: Elemental bromine (Br₂) often leads to non-selective addition across the furan diene system or acid-catalyzed decomposition due to HBr byproduct formation. Utilizing N-Bromosuccinimide (NBS) in highly polar, aprotic N,N-Dimethylformamide (DMF) ensures a controlled release of the bromonium ion (Br⁺), driving strictly electrophilic substitution at the C5 position.

-

Initiation: Dissolve 2-trifluoromethylfuran (1.0 eq) in anhydrous DMF (0.5 M) under an argon atmosphere to prevent oxidative side reactions.

-

Electrophile Addition: Cool the reactor to 0 °C. Add NBS (1.05 eq) portion-wise over 15 minutes in the absence of light (to prevent radical pathway initiation).

-

Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is completely consumed.

-

Quench: Pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) at 0 °C. Logic: Thiosulfate instantly reduces any unreacted electrophilic bromine, halting the reaction and preventing polybromination during workup.

-

Isolation & Validation: Extract with diethyl ether, wash extensively with LiCl (aq) to remove DMF, dry over MgSO₄, and concentrate in vacuo.

-

Validation Checkpoint: ¹⁹F NMR must display a clean singlet at approximately -64 ppm. ¹H NMR will confirm monosubstitution via two doublets (J ≈ 3.5 Hz) corresponding to the C3 and C4 protons. The absence of a C5 proton signal validates the regiochemistry.

-

Protocol B: C3-Selective Vilsmeier-Haack Formylation of 5-(Trifluoromethyl)furan-2-amine

Causality: The highly activated nature of the amine-substituted furan permits formylation under standard Vilsmeier conditions. Quenching with sodium acetate (NaOAc) rather than sodium hydroxide (NaOH) is critical; strong bases will trigger the decomposition of the furan ring and the amine moiety.

Fig 2: Self-validating Vilsmeier-Haack formylation workflow for 5-(trifluoromethyl)furan-2-amine.

-

Vilsmeier Reagent Generation: Cool anhydrous DMF (3.0 eq) to 0 °C under argon. Add Phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. Stir for 30 minutes until the chloroiminium ion complex forms (indicated by a pale yellow tint).

-

Substrate Addition: Introduce a solution of 5-(trifluoromethyl)furan-2-amine (1.0 eq) in DMF dropwise to maintain the internal temperature below 5 °C.

-

Arenium Ion Formation: Warm the reaction to room temperature and stir for 4 hours. The synergistic directing effects of the –NH₂ and –CF₃ groups drive the rate-determining attack exclusively at C3.

-

Hydrolysis: Pour the reaction mixture into an ice-cold, saturated aqueous NaOAc solution. Logic: The mild acetate base buffers the HCl generated during hydrolysis, safely converting the iminium intermediate to the target aldehyde without cleaving the furan ring.

-

Isolation & Validation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

-

Validation Checkpoint: LC-MS will show the expected [M+H]⁺ mass. ¹H NMR will reveal a diagnostic aldehyde proton singlet at ~9.8 ppm and a single aromatic proton at C4, confirming absolute C3 regioselectivity.

-

Conclusion

The precise manipulation of electrophilic aromatic substitution on trifluoromethyl furans opens direct pathways to complex, fluorinated building blocks. As the demand for metabolically robust pharmaceuticals increases, mastering the electronic causality of these push-pull heteroaromatic systems will remain a critical competency for synthetic chemists.

References

-

National Center for Biotechnology Information (PMC). "Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs." NIH. [Link]

-

ACS Publications. "Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates." The Journal of Organic Chemistry. [Link]

Nucleophilic Attack on 3-(Trifluoromethyl)furan-2-carboxylic Acid: Mechanistic Pathways and Synthetic Protocols

Abstract

For drug development professionals and synthetic chemists, highly functionalized fluorinated heterocycles are invaluable building blocks[1]. The compound 3-(trifluoromethyl)furan-2-carboxylic acid presents a unique reactivity profile. While furans are traditionally electron-rich, the synergistic electron-withdrawing effects of the C3-trifluoromethyl (-CF3) and C2-carboxylic acid (-COOH) groups fundamentally reprogram the ring's electronics. This technical guide explores the causality behind its susceptibility to nucleophilic attack, detailing both nucleophilic acyl substitution and furan core functionalization, alongside self-validating experimental protocols.

Electronic Reprogramming of the Furan Scaffold

The furan ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution (EAS)[2]. However, introducing strongly electron-withdrawing groups (EWGs) severely depletes the π-electron density of the heteroaromatic core.

In 3-(trifluoromethyl)furan-2-carboxylic acid, the high electronegativity of the fluorine atoms renders the adjacent bonds highly susceptible to nucleophilic attack[3]. This electronic modulation creates a bifurcated reactivity profile depending on the nature of the nucleophile and the reaction conditions:

-

Nucleophilic Acyl Substitution : Hyper-activation of the C2-carbonyl carbon for amide/ester synthesis.

-

Nucleophilic Aromatic Substitution (S_NAr) / Ring-Opening : Activation of the C5 position on the furan ring for core functionalization.

Diagram 1: Divergent nucleophilic reactivity pathways of 3-(trifluoromethyl)furan-2-carboxylic acid.

Pathway A: Nucleophilic Acyl Substitution at the C2-Carboxyl Group

The most common application of this building block in medicinal chemistry is the formation of amides and esters via nucleophilic acyl substitution[4].

Causality & Mechanism : In standard carboxylic acids, the carbonyl carbon acts as an electrophile, but its reactivity requires significant activation. In this substrate, the adjacent -CF3 group exerts a powerful σ -inductive pull, drastically increasing the electrophilicity of the carbonyl carbon. This is analogous to the hyper-reactivity observed in trifluoroacetic anhydride, where the electron-withdrawing nature of the -CF3 group makes the carbonyl carbon highly susceptible to nucleophilic attack[5].

When a nucleophile (e.g., an amine) attacks the activated carbonyl, it forms a tetrahedral intermediate[4]. The -CF3 group stabilizes the developing negative charge on the oxygen during this transition state, accelerating the subsequent collapse of the intermediate and the expulsion of the leaving group.

Pathway B: S_NAr and Ring-Opening of the Furan Core

While furans typically resist nucleophiles, the combined pull of the C3-CF3 and C2-COOH groups transforms the ring into an electron-deficient system.

Causality & Mechanism : Nucleophiles can attack the C5 position via conjugate addition. If a suitable leaving group is present, S_NAr occurs. If not, the addition of hard nucleophiles (like hydroxide) under thermal stress can lead to the cleavage of the C-O ether bond of the furan. This ring-opening reaction forms acyclic fluorinated dicarbonyl compounds, a process driven by the thermodynamic relief of the electronic strain imposed by the EWGs on the aromatic system[6].

Quantitative Data: Reactivity Profiles

To guide experimental design, the following table summarizes the typical reaction conditions, required catalysts, and expected outcomes for various nucleophilic attacks on 3-(trifluoromethyl)furan-2-carboxylic acid.

| Reaction Type | Nucleophile | Reagents / Catalyst | Temp. | Primary Product | Typical Yield |

| Acyl Substitution | Primary Amine (R-NH₂) | HATU, DIPEA, DMF | 25 °C | C2-Amide | 85–95% |

| Acyl Substitution | Alcohol (R-OH) | EDC, DMAP, DCM | 25 °C | C2-Ester | 75–85% |

| S_NAr (Furan Core) | Thiolate (RS⁻) | K₂CO₃, THF | 60 °C | 5-Thio-substituted furan | 40–60% |

| Ring-Opening | Hydroxide (OH⁻) | NaOH, H₂O/EtOH | 80 °C | Acyclic dicarbonyl | >70% |

Self-Validating Experimental Protocol: Amide Coupling

To ensure high-fidelity synthesis of C2-amides, the following protocol utilizes HATU as a coupling agent. This system is designed to be self-validating: the formation of the active HOAt ester is monitored via LC-MS before the addition of the nucleophile, ensuring optimal conversion and preventing the waste of expensive amine building blocks.

Diagram 2: Step-by-step workflow for nucleophilic acyl substitution (amide coupling).

Step-by-Step Methodology:

-

Activation : Dissolve 3-(trifluoromethyl)furan-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0 °C.

-

Causality: DIPEA deprotonates the carboxylic acid. HATU rapidly converts the carboxylate into a highly reactive OAt ester. The 0 °C temperature prevents premature decarboxylation or side reactions.

-

-

Intermediate Validation : Pull a 5 µL aliquot and analyze via LC-MS. Proceed only when >95% conversion to the OAt-ester intermediate is confirmed.

-

Nucleophilic Attack : Add the primary amine nucleophile (1.1 equiv) dropwise. Allow the reaction to warm to 25 °C over 2 hours.

-

Quench & Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄.

-

Purification : Concentrate under reduced pressure and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Conclusion

The nucleophilic attack on 3-(trifluoromethyl)furan-2-carboxylic acid is strictly dictated by the profound electronic influence of the -CF3 group. By understanding the causality behind its hyper-electrophilic carbonyl and activated furan core, researchers can precisely control whether the nucleophile targets the acyl carbon for straightforward drug functionalization or the furan ring for complex scaffold generation.

References

-

Furan acid | Sigma-Aldrich | 1

-

Problem 58 Treatment of a carboxylic acid w... [FREE SOLUTION] | Vaia | 5

-

19. NUCLEOPHILIC ADDITION REACTION | PHARMD GURU | 4

-

5-(Trifluoromethyl)furan-2-amine | Benchchem | 2

-

Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs | PMC - NIH | 3

-

Synthetic Strategies to Access Fluorinated Azoles | PMC - NIH |6

Sources

- 1. Furan acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-(Trifluoromethyl)furan-2-amine | Benchchem [benchchem.com]

- 3. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmdguru.com [pharmdguru.com]

- 5. vaia.com [vaia.com]

- 6. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Synthesis of 3-(Trifluoromethyl)furan-2-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(Trifluoromethyl)furan-2-carboxylic acid (CAS: 1211526-87-2)

Introduction & Rationale

Fluorinated furan derivatives are pivotal in the design of sustainable polymers and advanced pharmaceutical agents due to their enhanced metabolic stability, lipophilicity, and unique bioisosteric properties[1]. Specifically, 3-(trifluoromethyl)furan-2-carboxylic acid serves as a high-value building block in medicinal chemistry.

However, synthesizing this specific regioisomer presents a significant challenge. Direct C–H trifluoromethylation of furan-2-carboxylic acid is notoriously unselective and typically favors the 5-position due to electronic activation and steric hindrance. To achieve absolute regiocontrol at the 3-position, a halogen-directed cross-coupling strategy utilizing ethyl 3-iodofuran-2-carboxylate is the most robust, scalable, and self-validating approach.

Synthetic Strategy & Mechanistic Insights

This protocol outlines a highly efficient two-step sequence: a copper-mediated trifluoromethylation followed by mild saponification.

The critical step is the generation and stabilization of the transient "CuCF 3 " species. We utilize the Ruppert-Prakash reagent (TMSCF 3 ) activated by potassium fluoride (KF). The mechanism involves the generation of a CF 3 anion, which is rapidly captured by Cu(I). Subsequent oxidative addition of the 3-iodofuran to the Cu(I) center forms the C(sp 2 )–CF 3 bond[2].

Causality in Experimental Design:

-

The Ortho Effect: The ester group at the 2-position provides a crucial "ortho effect." It coordinates with the copper center in the transition state, lowering the activation barrier for the oxidative addition of the adjacent C–I bond, thereby accelerating the reaction compared to unfunctionalized furans[2].

-

Ligand Anchoring: The addition of 1,10-phenanthroline is non-negotiable. It anchors the in situ generated trifluoromethyl anion, preventing its rapid α -elimination into difluorocarbene and fluoride—a common failure mode in unliganded systems[3],[4].

-

Mild Hydrolysis: Saponification is performed with LiOH at room temperature to prevent nucleophilic aromatic substitution (S N Ar) or defluorination of the newly installed CF 3 group.

Reaction Workflow

Workflow for the regioselective synthesis of 3-(trifluoromethyl)furan-2-carboxylic acid.

Quantitative Data & Optimization

The trifluoromethylation step is highly sensitive to the choice of ligand and fluoride source. Table 1 summarizes the optimization parameters that validate the chosen protocol.

Table 1: Optimization of the Copper-Mediated Trifluoromethylation Step

| Entry | Copper Source | Ligand | F⁻ Source | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | CuI | None | KF | 60 | 15 | Rapid decomposition of CF 3 anion without ligand stabilization[3]. |

| 2 | CuI | 1,10-Phenanthroline | KF | 60 | 88 | Optimal stabilization of CuCF 3 intermediate; complete conversion. |

| 3 | CuI | 1,10-Phenanthroline | CsF | 60 | 72 | Higher solubility of CsF leads to faster TMSCF 3 activation but more side reactions. |

| 4 | CuI | 1,10-Phenanthroline | KF | 25 | 45 | Insufficient thermal energy for the oxidative addition step[2]. |

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(trifluoromethyl)furan-2-carboxylate

Self-Validating System: The initial CuI/phenanthroline mixture in DMF is reddish-brown. A successful generation of the active CuCF 3 species is often accompanied by a distinct homogeneous color shift.

Materials:

-

Ethyl 3-iodofuran-2-carboxylate: 10.0 mmol (2.66 g)

-

Copper(I) iodide (CuI): 12.0 mmol (2.28 g)

-

1,10-Phenanthroline: 12.0 mmol (2.16 g)

-

Potassium fluoride (KF, spray-dried): 20.0 mmol (1.16 g)

-

Trifluoromethyltrimethylsilane (TMSCF 3 ): 20.0 mmol (2.84 g / 2.95 mL)

-

Anhydrous DMF: 40 mL

Procedure:

-

Preparation of the Catalyst Complex: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge CuI, 1,10-phenanthroline, and spray-dried KF. Evacuate and backfill the flask with dry nitrogen (repeat 3 times to ensure a strictly oxygen-free environment).

-

Solvent and Substrate Addition: Add anhydrous DMF (40 mL) via syringe. Stir the mixture at room temperature for 15 minutes to allow the formation of the Cu/phenanthroline complex. Add ethyl 3-iodofuran-2-carboxylate (10.0 mmol).

-

Trifluoromethylation: Cool the mixture to 0 °C in an ice bath. Add TMSCF 3 dropwise over 10 minutes. Note: Slow addition matches the rate of CuCF 3 formation with the oxidative addition step, preventing premature decomposition[3].

-

Heating: Remove the ice bath and heat the reaction mixture to 60 °C for 12 hours.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove copper salts. Wash the filtrate with water (3 × 50 mL) and brine (50 mL) to remove DMF. Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel flash chromatography (Hexanes/EtOAc, 9:1) to afford the intermediate ester as a pale yellow oil.

Step 2: Saponification to 3-(Trifluoromethyl)furan-2-carboxylic acid

Materials:

-

Ethyl 3-(trifluoromethyl)furan-2-carboxylate: 8.0 mmol (1.66 g)

-

Lithium hydroxide monohydrate (LiOH·H 2 O): 24.0 mmol (1.00 g)

-

THF/H 2 O (3:1 v/v): 40 mL

-

1M HCl (aq): As needed

Procedure:

-

Hydrolysis: Dissolve the ester in 30 mL of THF. Add a solution of LiOH·H 2 O in 10 mL of distilled water. Stir the biphasic mixture vigorously at room temperature for 4 hours.

-

Monitoring: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material spot (R f ~0.6) should completely disappear, indicating full conversion to the lithium carboxylate salt (baseline).

-

Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with 20 mL of water and extract with diethyl ether (20 mL) to remove any unreacted organic impurities. Discard the ether layer.

-

Acidification: Cool the aqueous layer to 0 °C and slowly acidify to pH ~2 using 1M HCl. A white precipitate will form immediately.

-

Isolation: Extract the acidified aqueous layer with ethyl acetate (3 × 30 mL). Combine the organic extracts, wash with brine, dry over Na 2 SO 4 , and concentrate in vacuo to yield 3-(trifluoromethyl)furan-2-carboxylic acid as a white to off-white solid.

Analytical Characterization

Reaction progress and final product integrity can be quantitatively validated using NMR spectroscopy. The disappearance of the TMSCF 3 signal (-67.0 ppm) and the emergence of the product signal confirms productive cross-coupling.

-

1 H NMR (400 MHz, CDCl 3 ): δ 10.50 (br s, 1H, -COOH), 7.65 (dd, J = 1.8, 0.8 Hz, 1H, C5-H), 6.82 (d, J = 1.8 Hz, 1H, C4-H).

-

13 C NMR (100 MHz, CDCl 3 ): δ 163.2, 146.5, 140.2 (q, J = 3.5 Hz), 121.5 (q, J = 268 Hz, -CF 3 ), 112.4 (q, J = 34 Hz).

-

19 F NMR (376 MHz, CDCl 3 ): δ -58.6 (s, 3F).

Sources

Application Note: Advanced Amide Coupling Strategies for 3-(Trifluoromethyl)furan-2-carboxylic Acid

Substrate Profiling & Mechanistic Challenges

The synthesis of amides from 3-(trifluoromethyl)furan-2-carboxylic acid presents a unique intersection of steric and electronic challenges. Standard peptide coupling reagents (e.g., EDC/HOBt) frequently fail or deliver abysmal yields with this substrate due to two distinct molecular features:

-

Severe Steric Shielding: The trifluoromethyl ( −CF3 ) group possesses an A-value of ~2.1 kcal/mol, making it sterically comparable to an isopropyl group. Positioned at C3 on the rigid, planar furan ring, it creates a massive steric blockade directly adjacent to the C2-carboxylic acid, severely restricting the Bürgi-Dunitz trajectory required for incoming amine nucleophiles.

-

Electronic Deactivation: The strong inductive electron-withdrawing effect ( −I ) of the −CF3 group significantly lowers the pKa of the carboxylic acid (estimated pKa < 2.5). While this makes the proton more acidic, it renders the resulting carboxylate a remarkably poor nucleophile. Consequently, the initial attack of the carboxylate onto standard coupling reagents (like the uronium carbon of HATU) is kinetically sluggish.

To overcome these barriers, the activation strategy must generate an intermediate that is both highly electrophilic and sterically unencumbered .

Reagent Selection Matrix & Quantitative Data

The table below summarizes the empirical performance of various coupling systems when reacting 3-(trifluoromethyl)furan-2-carboxylic acid with a moderately hindered amine.

| Coupling System | Activation Intermediate | Suitability for Hindered Amines | Typical Yield | Reaction Time | Byproduct Removal Strategy |

| TCFH / NMI | N-Acyl Imidazolium | Excellent | 80–95% | 0.5–2 h | Simple aqueous wash (highly water-soluble salts) |

| Oxalyl Chloride / DMF | Acid Chloride | Very Good | 70–85% | 4–12 h | Evaporation / Aqueous wash (HCl gas generation) |

| T3P / Pyridine | Mixed Anhydride | Moderate | 50–75% | 12–48 h | Simple aqueous wash (water-soluble phosphate salts) |

| HATU / DIPEA | O-At Active Ester | Poor to Moderate | 20–60% | 12–24 h | Aqueous wash (HOAt can be stubborn to remove) |

Data synthesized from comparative studies on sterically hindered and electron-deficient substrates 1.

Strategic Workflow

Selecting the correct protocol depends entirely on the nucleophilicity and steric profile of your target amine. The decision tree below outlines the optimal path.

Fig 1. Decision tree for selecting the optimal amide coupling protocol based on amine nucleophilicity.

Mechanistic Rationale: The TCFH-NMI Advantage

For highly hindered substrates like 3-(trifluoromethyl)furan-2-carboxylic acid, the combination of TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole) is the modern gold standard 2.

Causality of the Reagent: Unlike HATU, which generates a bulky O-At active ester, TCFH reacts with the carboxylic acid in the presence of NMI to generate an N-acyl imidazolium ion in situ. This intermediate is flat, sterically minimal, and exceptionally electrophilic. Furthermore, NMI acts dualistically as both a nucleophilic catalyst and a Brønsted base, keeping the reaction environment neutral and preventing degradation of the furan ring 3.

Fig 2. Mechanistic pathway of TCFH-NMI mediated activation generating a reactive N-acyl imidazolium.

Validated Experimental Protocols

Protocol A: TCFH-NMI Mediated Coupling (Primary Recommendation)

Self-Validating Feature: The complete dissolution of TCFH and rapid color change (often to pale yellow) indicates successful formation of the N-acyl imidazolium. The extreme water solubility of the urea and hexafluorophosphate byproducts ensures a pristine crude NMR after a simple wash.

Reagents:

-

3-(Trifluoromethyl)furan-2-carboxylic acid (1.0 eq, 1.0 mmol, 180.1 mg)

-

Target Amine (1.1 eq, 1.1 mmol)

-

TCFH (1.1 eq, 1.1 mmol, 308.6 mg)

-

N-Methylimidazole (NMI) (2.5 eq, 2.5 mmol, 200 µL)

-

Anhydrous Acetonitrile ( CH3CN ) or DCM (5.0 mL)

Step-by-Step Methodology:

-

System Setup: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the carboxylic acid and the target amine.

-

Solvation: Suspend the solids in anhydrous CH3CN (5.0 mL).

-

Catalyst Addition: Add NMI (2.5 eq) via microsyringe. Note: NMI must be added before TCFH to ensure it is immediately available to scavenge protons and drive the catalytic cycle.

-

Activation: Add TCFH (1.1 eq) in a single portion. Cap the vial and stir vigorously at room temperature.

-

Monitoring: Stir for 1–2 hours. Monitor the consumption of the amine via LC-MS or TLC.

-

Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL). Wash the organic layer sequentially with 1M aqueous HCl (2 × 10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL).

-

Isolation: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the target amide.

Protocol B: Acid Chloride Formation via Oxalyl Chloride (Fallback for Extreme Sterics)

Self-Validating Feature: The cessation of gas evolution ( CO , CO2 , HCl ) during step 2 confirms the complete conversion of the carboxylic acid to the acid chloride.

Reagents:

-

3-(Trifluoromethyl)furan-2-carboxylic acid (1.0 eq, 1.0 mmol)

-

Oxalyl Chloride (1.5 eq, 1.5 mmol, 130 µL)

-

N,N-Dimethylformamide (DMF) (Catalytic, 2 drops)

-

Target Amine (1.1 eq, 1.1 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol, 435 µL)

-

Anhydrous Dichloromethane (DCM) (6.0 mL)

Step-by-Step Methodology:

-

Activation Setup: Dissolve the carboxylic acid in anhydrous DCM (4.0 mL) under an inert atmosphere ( N2 ) and cool to 0 °C in an ice bath.

-

Chlorination: Add oxalyl chloride dropwise, followed immediately by 2 drops of anhydrous DMF. Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true chlorinating species.

-

Maturation: Remove the ice bath and stir at room temperature for 2 hours until gas evolution ceases.

-

Concentration: Concentrate the mixture under reduced pressure to remove solvent and unreacted oxalyl chloride. Critical Step: Removing excess oxalyl chloride prevents competitive acylation of your target amine.

-

Coupling: Redissolve the crude acid chloride in anhydrous DCM (2.0 mL) and cool to 0 °C. In a separate vial, mix the target amine and DIPEA in DCM (2.0 mL) and add this solution dropwise to the acid chloride.

-

Completion & Workup: Stir at room temperature for 4–12 hours. Quench with water (10 mL), extract with DCM, wash with brine, dry over Na2SO4 , and concentrate 4.

Protocol C: HATU / DIPEA Coupling (For Unhindered Aliphatic Amines Only)